molecular formula C25H15Cl2N3O3 B265093 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile

2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile

Cat. No. B265093
M. Wt: 476.3 g/mol
InChI Key: GFKFWYWHTIDMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile is a synthetic compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or by modulating the immune system.
Biochemical and physiological effects:
Studies have shown that 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of certain bacterial and viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile in lab experiments is its potential therapeutic applications. Additionally, it has been found to exhibit low toxicity and good solubility in various solvents. However, one of the limitations is the lack of information regarding its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile. One of the areas of interest is the optimization of its therapeutic potential by further elucidating its mechanism of action. Additionally, its potential applications in the treatment of viral infections and inflammatory diseases warrant further investigation. Furthermore, the development of analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile involves a multi-step process. One of the most commonly used methods involves the reaction of 2-furylamine with 3,4-dichlorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with 1,3-dioxolane-4,5-dione in the presence of a catalyst to yield the final product.

Scientific Research Applications

Studies have shown that 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile has potential therapeutic applications in various fields of research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been found to exhibit activity against certain viral infections.

properties

Product Name

2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile

Molecular Formula

C25H15Cl2N3O3

Molecular Weight

476.3 g/mol

IUPAC Name

2-[5-(3,4-dichlorophenyl)furan-2-yl]-4-imino-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carbonitrile

InChI

InChI=1S/C25H15Cl2N3O3/c26-18-2-1-14(7-19(18)27)21-3-4-22(33-21)16-9-20-15-10-24-23(31-12-32-24)8-13(15)5-6-30(20)25(29)17(16)11-28/h1-4,7-10,29H,5-6,12H2

InChI Key

GFKFWYWHTIDMJL-UHFFFAOYSA-N

SMILES

C1CN2C(=CC(=C(C2=N)C#N)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C5=CC6=C(C=C51)OCO6

Canonical SMILES

C1CN2C(=CC(=C(C2=N)C#N)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C5=CC6=C(C=C51)OCO6

Origin of Product

United States

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